2-(3-(Methoxymethyl)phenyl)pyrrolidine
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Overview
Description
2-(3-(Methoxymethyl)phenyl)pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-(methoxymethyl)phenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity and ability to serve as a scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxymethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
2-(3-(Methoxymethyl)phenyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Uniqueness
2-(3-(Methoxymethyl)phenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-(methoxymethyl)phenyl group enhances its potential for specific interactions and applications compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-14-9-10-4-2-5-11(8-10)12-6-3-7-13-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
InChI Key |
JBRZBMMCICJBIV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)C2CCCN2 |
Origin of Product |
United States |
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